

Technical Monograph: Cholesteryl-Phosphorylethanolamine (CPE)

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Compound of Interest

Compound Name: *Cholesteryl-phosphorylethanolamine*

Cat. No.: *B8118441*

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Part 1: Chemical Identity & Nomenclature

Compound Name: **Cholesteryl-phosphorylethanolamine** CAS Registry Number: 120090-10-0 (Generic for the conjugate) Chemical Formula: $C_{29}H_{52}NO_4P$ Molecular Weight: ~509.7 g/mol

Nomenclature Hierarchy

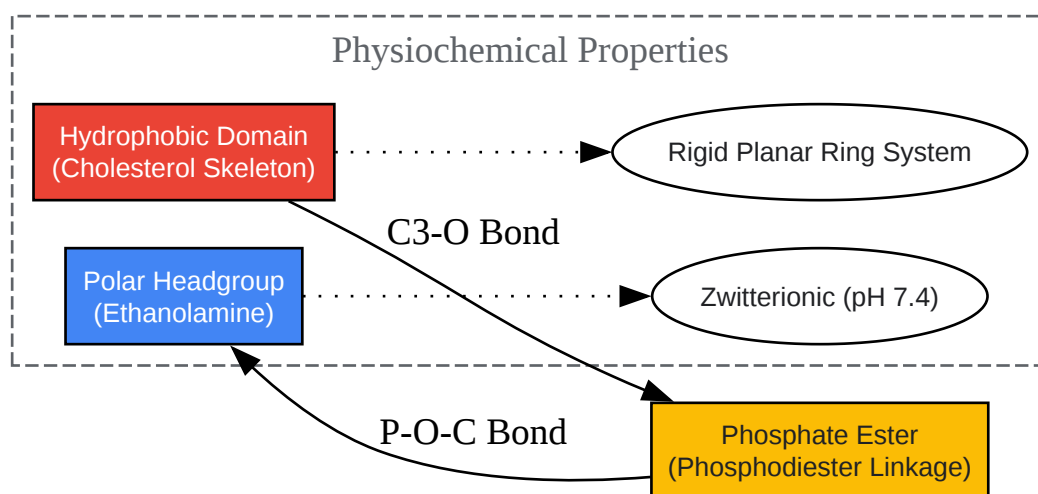
- Common Name: Cholesteryl-PE; Cholesterol 3-phosphorylethanolamine.
- Systematic Name: (3 β)-Cholest-5-en-3-yl 2-aminoethyl hydrogen phosphate.
- IUPAC Name:

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2-Aminoethyl ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen phosphate.

Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity of CPE, highlighting the linkage between the sterol backbone and the polar headgroup.



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Caption: Functional connectivity of **Cholesteryl-phosphorylethanolamine**, showing the amphiphilic division between the sterol tail and zwitterionic head.

Part 2: Structural Biochemistry & Biological Relevance

The "Cholesterol-Phospholipid" Hybrid

CPE is structurally distinct because it lacks the glycerol backbone found in Phosphatidylethanolamine (PE) and the ceramide backbone of Sphingomyelin.

- **Packing Parameter:** Cholesterol has a negative intrinsic curvature (cone shape). Attaching the phosphoethanolamine headgroup (which has a small cross-sectional area compared to choline) results in a molecule that promotes negative curvature in lipid bilayers.
- **Membrane Effect:** In liposomes, CPE acts as a "helper lipid." Unlike pure cholesterol, which intercalates into the bilayer to order acyl chains, CPE forms the bilayer itself but with high rigidity. This is exploited in stealth liposome formulations to prevent leakage of encapsulated drugs.

Biological Occurrence

While rare in mammalian tissues compared to standard phospholipids, CPE is significant in:

- **Mycoplasma Biology:** Mycoplasma species (e.g., *M. fermentans*) are auxotrophic for cholesterol. They scavenge host cholesterol and can enzymatically phosphorylate it to modify membrane stability.
- **Lipid Rafts:** Synthetic CPE is used as a probe to study lipid rafts because it mimics the phase-partitioning behavior of cholesterol but carries a polar tag that can be modified or detected.

Part 3: Chemical Synthesis Protocol

Objective: Synthesize **Cholesteryl-phosphorylethanolamine** from Cholesterol. Method: Phosphoramidite Coupling (The "Gold Standard" for high purity). Precursors: Cholesterol, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, N-Fmoc-ethanolamine.

Step-by-Step Methodology

Phase 1: Phosphitylation of Cholesterol

- **Dissolution:** Dissolve 1.0 eq of Cholesterol in anhydrous Dichloromethane (DCM) under Argon atmosphere.
- **Activation:** Add 1.2 eq of 1H-Tetrazole (activator).

- Coupling: Dropwise add 1.1 eq of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
- Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
 - Checkpoint: Formation of Cholesteryl-phosphoramidite intermediate.

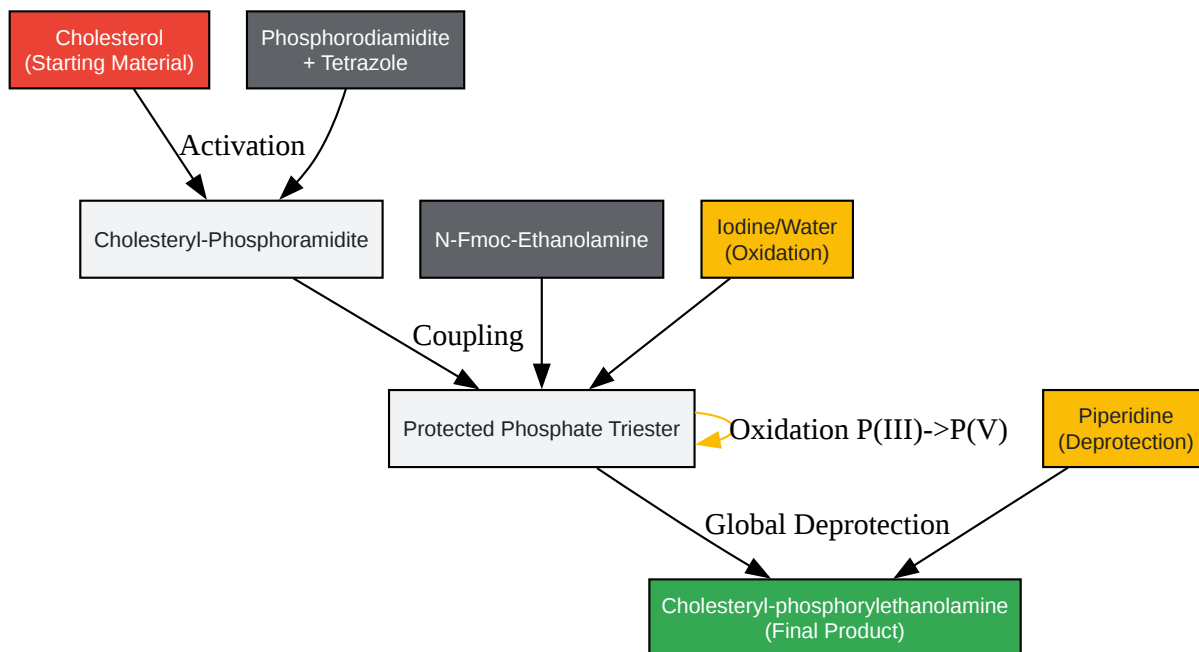
Phase 2: Coupling with Ethanolamine

- Addition: Add 1.2 eq of N-Fmoc-ethanolamine to the reaction mixture.
- Oxidation: Once coupling is complete (approx. 1 hour), add 0.1M Iodine in THF/Pyridine/Water to oxidize the P(III) phosphite to P(V) phosphate.
- Workup: Wash with Sodium Thiosulfate (to remove excess Iodine) and brine. Dry organic layer over Na_2SO_4 .

Phase 3: Deprotection

- Cyanoethyl Removal: Treat the intermediate with 30% Diethylamine in Acetonitrile (removes the cyanoethyl phosphate protecting group).
- Fmoc Removal: Treat with 20% Piperidine in DMF to remove the Fmoc group from the amine.
- Purification: Precipitate in cold Diethyl Ether. Purify via Silica Gel Chromatography (Chloroform:Methanol:Water gradient).

Synthesis Workflow Diagram



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Caption: Phosphoramidite-based synthesis route for high-purity CPE production.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized CPE must be validated using the following self-validating analytical systems.

Nuclear Magnetic Resonance (NMR)

- ^{31}P NMR (Crucial): This is the definitive test for the phosphate headgroup.
 - Expected Shift: A single peak around -0.5 to +0.5 ppm (relative to H_3PO_4).
 - Impurity Check: Peaks at +10 to +20 ppm indicate unreacted phosphoramidite or H-phosphonate byproducts.
- ^1H NMR:

- Cholesterol Skeleton: Multiplets at 0.6–2.4 ppm.
- Olefinic Proton (H6): Doublet at ~5.35 ppm.
- Headgroup: Methylene protons (-CH₂-O-P) appear as multiplets around 3.9–4.1 ppm.

Mass Spectrometry (LC-MS/MS)

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
- Target m/z:
 - [M-H]⁻: ~508.4
- Fragmentation Pattern:
 - Look for the loss of the headgroup (m/z 140 for phosphoethanolamine fragment) or the cholesterol fragment (m/z 369 for the cholest-5-en-3-yl cation in positive mode).

Data Summary Table

Parameter	Specification	Validation Method
Appearance	White waxy solid	Visual Inspection
Purity	> 98%	HPLC-ELSD (Evaporative Light Scattering)
Identity (P)	Single Peak ~0 ppm	³¹ P NMR (CDCl ₃ /MeOH)
Identity (Mass)	m/z 508.4 [M-H] ⁻	ESI-MS
Solubility	Chloroform, Methanol	Solubility Test

Part 5: References

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